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Compound of Interest

Compound Name: 4-Methyl-2-phenylpent-2-enal

Cat. No.: B1580967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

4-Methyl-2-phenylpent-2-enal, a molecule of interest in flavor, fragrance, and synthetic

chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such

spectra. This document is intended to serve as a comprehensive reference for the structural

elucidation and characterization of this α,β-unsaturated aldehyde.

Spectroscopic Data Summary
The structural confirmation of 4-Methyl-2-phenylpent-2-enal relies on the synergistic

interpretation of data from multiple spectroscopic techniques. The following tables summarize

the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides detailed information about the proton environments within the

molecule. The data presented here is consistent with the structure of 4-Methyl-2-phenylpent-
2-enal.
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Proton

Assignment

Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration

Aldehydic H ~9.5 Singlet - 1H

Aromatic H's ~7.3 - 7.5 Multiplet - 5H

Vinylic H ~6.5 Doublet ~10 1H

Methine H ~2.8 Multiplet - 1H

Methyl H's

(isopropyl)
~1.1 Doublet ~7 6H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[1][2] The

presence of signals in the aromatic, olefinic, and carbonyl regions are key indicators of the

compound's structure.

Carbon Assignment Chemical Shift (δ) [ppm]

Carbonyl C ~192

Vinylic C (α) ~138

Vinylic C (β) ~155

Aromatic C (quaternary) ~134

Aromatic C-H's ~128 - 130

Methine C ~30

Methyl C's (isopropyl) ~22

Infrared (IR) Spectroscopy Data
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methyl-2-phenylpent-2-enal shows characteristic absorption bands for an α,β-

unsaturated aldehyde.[3][4]

**Frequency (cm⁻¹) **
Functional Group

Assignment
Intensity

~3060 Aromatic C-H stretch Medium

~2960 Aliphatic C-H stretch Strong

~2870, ~2770
Aldehydic C-H stretch (Fermi

doublet)
Medium

~1685
C=O stretch (conjugated

aldehyde)
Strong

~1625 C=C stretch (conjugated) Medium

~1600, ~1490, ~1450 Aromatic C=C stretch Medium

~760, ~700
Aromatic C-H bend

(monosubstituted)
Strong

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of 4-Methyl-2-phenylpent-2-enal
exhibits a clear molecular ion peak and characteristic fragment ions.[1]
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m/z Relative Intensity (%) Fragment Assignment

174 ~40 [M]⁺ (Molecular Ion)

173 ~35 [M-H]⁺

145 ~20 [M-CHO]⁺

131 ~100
[M-C₃H₇]⁺ (Loss of isopropyl

radical)

115 ~50 [C₉H₇]⁺

103 ~60 [C₈H₇]⁺

91 ~45 [C₇H₇]⁺ (Tropylium ion)

77 ~30 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following protocols describe the methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Methyl-2-phenylpent-2-enal was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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Spectral Width: 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 4-Methyl-2-phenylpent-2-enal was prepared by

placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR

spectrometer.[5]

Acquisition:

Technique: Transmission

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32
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Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. A background spectrum of the clean KBr plates was subtracted.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in

dichloromethane was injected.

Instrumentation: A NIST Mass Spectrometry Data Center library was referenced for

fragmentation patterns.[1] The analysis was performed on a system operating in electron

ionization (EI) mode.

Acquisition:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 40 - 400 amu

Source Temperature: 230 °C

Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z)

and relative intensities of the ions were determined.

Structural Confirmation Workflow
The collective spectroscopic data provides a definitive confirmation of the structure of 4-
Methyl-2-phenylpent-2-enal. The logical workflow for this structural elucidation is depicted in

the following diagram.
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Structural Elucidation of 4-Methyl-2-phenylpent-2-enal

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

m/z 174 [M]⁺

Confirms Molecular Formula:
C₁₂H₁₄O

Fragments:
- [M-H]⁺

- [M-CHO]⁺
- [M-C₃H₇]⁺

Confirmed Structure:
4-Methyl-2-phenylpent-2-enal

Peaks at:
~1685 cm⁻¹ (C=O)
~1625 cm⁻¹ (C=C)

~2770 cm⁻¹ (Aldehyde C-H)

Identifies Functional Groups:
α,β-Unsaturated Aldehyde

¹H NMR:
- Aldehyde H (~9.5 ppm)

- Vinylic H (~6.5 ppm)
- Aromatic H's (7.3-7.5 ppm)

- Isopropyl group

Determines Connectivity &
Stereochemistry

¹³C NMR:
- Carbonyl C (~192 ppm)

- Vinylic Cs (~138, 155 ppm)
- Aromatic Cs

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of 4-Methyl-2-phenylpent-2-enal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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